1-Benzyl-3,3-dimethyl-1-propan-2-ylurea
Description
1-Benzyl-3,3-dimethyl-1-propan-2-ylurea (IUPAC name: this compound) is an N-substituted urea derivative characterized by a benzyl group attached to one nitrogen atom and an isopropyl group with two methyl substituents on the adjacent nitrogen (Figure 1). Its molecular formula is C₁₃H₂₀N₂O, and it belongs to a class of compounds where hydrogen atoms in the urea core are replaced by alkyl or aryl groups . This structural configuration enhances its lipophilicity and steric bulk, which may influence its chemical reactivity and biological interactions.
Properties
IUPAC Name |
1-benzyl-3,3-dimethyl-1-propan-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11(2)15(13(16)14(3)4)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQLKOOMWOZNGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-isopropyl-N’,N’-dimethylurea typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is mild, efficient, and environmentally friendly, producing high yields of the desired compound with high chemical purity. The reaction conditions promote unique substrate selectivity from a mixture of two amines .
Industrial Production Methods
Industrial production of N-substituted ureas, including N-benzyl-N-isopropyl-N’,N’-dimethylurea, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene . this method is not environmentally friendly or safe, but it is still widely used due to its efficiency .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-isopropyl-N’,N’-dimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted ureas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium cyanate and phenyliodine diacetate.
Major Products Formed
The major products formed from these reactions include various substituted ureas, amines, and other nitrogen-containing compounds .
Scientific Research Applications
N-benzyl-N-isopropyl-N’,N’-dimethylurea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing other important chemicals and intermediates.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-N-isopropyl-N’,N’-dimethylurea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis categorizes structurally related compounds based on core functional groups and substituents, highlighting key differences in physicochemical properties, biological activities, and applications.
N-Substituted Ureas
Benzyl-Modified Compounds
| Compound Name | Structural Features | Key Differences & Applications | References |
|---|---|---|---|
| 3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one | Benzylmethylamino and phenyl ketone groups | The ketone functionality increases electrophilicity, enabling nucleophilic addition reactions absent in urea derivatives. | |
| 1-Benzyl-3,3-dimethylpiperidin-4-one | Piperidine ring with benzyl and dimethyl substituents | Demonstrates antiproliferative activity against cancer cell lines via mTORC1 pathway modulation, suggesting a divergent mechanism compared to urea-based analogs. |
Heterocyclic Derivatives
| Compound Name | Structural Features | Key Differences & Applications | References |
|---|---|---|---|
| 3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-1,1-diphenylurea | Benzothiadiazole core with diphenylurea linkage | The sulfur-containing benzothiadiazole enhances electronic properties, making it suitable for materials science applications. | |
| Thiazolidinedione | Thiazolidine ring with ketone groups | Known for antidiabetic activity (PPARγ agonism), highlighting how heterocyclic cores can dictate therapeutic utility compared to simple ureas. |
Tables Summarizing Comparisons
Table 1. Physicochemical Properties
| Compound | Molecular Formula | Key Functional Groups | LogP (Predicted) | Bioactivity |
|---|---|---|---|---|
| 1-Benzyl-3,3-dimethyl-1-propan-2-ylurea | C₁₃H₂₀N₂O | Urea, benzyl, isopropyl | ~2.8 | Underexplored |
| 3-[3-(Dimethylamino)propyl]-1-phenylurea | C₁₂H₁₉N₃O | Urea, phenyl, dimethylamino | ~1.9 | Intermediate in synthesis |
| Thiazolidinedione | C₄H₅NO₂S | Thiazolidine, ketone | ~0.5 | Antidiabetic (PPARγ agonist) |
Table 2. Structural Uniqueness
| Compound | Unique Feature | Potential Advantage |
|---|---|---|
| Target Compound | Branched isopropyl and dimethyl groups | Enhanced steric shielding for selective binding |
| Benzothiadiazole-Diphenylurea Hybrid | Sulfur-heterocyclic core | Tunable electronic properties for materials |
| 1-Benzyl-3,3-dimethylpiperidin-4-one | Piperidine ring with dual methyl groups | Anticancer activity via autophagy modulation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
